molecular formula C12H9ClN2O2 B11866558 6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid CAS No. 65049-29-8

6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid

Cat. No.: B11866558
CAS No.: 65049-29-8
M. Wt: 248.66 g/mol
InChI Key: FEVHVICAUJGIGZ-UHFFFAOYSA-N
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Description

6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid is a heterocyclic compound featuring a bipyridine backbone substituted with chlorine, methyl, and carboxylic acid functional groups.

Properties

CAS No.

65049-29-8

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

2-chloro-6-(6-methylpyridin-3-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H9ClN2O2/c1-7-2-3-8(6-14-7)10-5-4-9(12(16)17)11(13)15-10/h2-6H,1H3,(H,16,17)

InChI Key

FEVHVICAUJGIGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=NC(=C(C=C2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bipyridine derivatives, including 6-Chloro-6’-methyl-[2,3’-bipyridine]-5-carboxylic acid, often involves metal-catalyzed cross-coupling reactions. Common methods include:

Industrial Production Methods

Industrial production of bipyridine derivatives typically involves large-scale coupling reactions using robust and efficient catalytic systems. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-6’-methyl-[2,3’-bipyridine]-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

6-Chloro-6’-methyl-[2,3’-bipyridine]-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-6’-methyl-[2,3’-bipyridine]-5-carboxylic acid involves its interaction with specific molecular targets. For example, as a ligand, it can coordinate with metal ions to form complexes that exhibit unique catalytic properties. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Bipyridine Derivatives

6'-Chloro-6-(2-Chlorophenoxy)-[2,3'-bipyridine]-5-carboxylic Acid
  • Structure: Differs by a 2-chlorophenoxy group at position 4.
  • Key Properties: Increased steric bulk and lipophilicity due to the aromatic chlorophenoxy group. Potential for π-π stacking interactions, enhancing binding affinity in biological targets.
  • Applications : Supplier data (2 suppliers) suggest use in medicinal chemistry or as an intermediate for complex ligands .
5-Chloro-6'-methyl-3-(4-(Methylsulfonyl)phenyl)-2,3'-bipyridine
  • Structure : Replaces the carboxylic acid with a 4-(methylsulfonyl)phenyl group.
  • Key Properties :
    • The sulfonyl group enhances electron-withdrawing effects and hydrogen-bonding capacity.
    • Likely exhibits COX-2 inhibitory activity, analogous to Etoricoxib derivatives .
  • Applications : Pharmacological use as anti-inflammatory agents, with improved metabolic stability compared to carboxylic acid analogs .
5-Chloro-3-(4-Methylthiophenyl)-6'-methyl-[2,3']bipyridine Hydrochloride
  • Structure : Features a 4-methylthiophenyl group and exists as a hydrochloride salt.
  • Key Properties :
    • The thioether group increases lipophilicity (logP), while the hydrochloride salt improves aqueous solubility.
    • Molecular weight: 363.31 g/mol .
  • Applications: Potential as a drug candidate with enhanced bioavailability due to salt formation .
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
  • Structure : Pyrimidine core instead of bipyridine, with chloro and carboxylic acid groups.
  • Key Properties :
    • Reduced aromatic conjugation compared to bipyridine, altering electronic properties.
    • CAS: 89581-58-8; used in coordination chemistry or as a building block for agrochemicals .

Functional Group Impact on Physicochemical Properties

Compound Key Substituents Molecular Weight (g/mol) Solubility Trends Applications
Target Compound Cl, CH₃, COOH ~248.67 (estimated) Moderate aqueous solubility Chelation, intermediates
6'-(2-Chlorophenoxy) Analog Cl, OPh-Cl, COOH ~350.20 (estimated) Low (hydrophobic substituent) Medicinal chemistry
Methylsulfonylphenyl Derivative Cl, CH₃, SO₂CH₃-Ph ~358.84 (estimated) Moderate (polar sulfonyl group) Anti-inflammatory drugs
Hydrochloride Salt Cl, CH₃, S-CH₂-Ph, HCl 363.31 High (salt form) Drug formulations
Pyrimidine Analog Cl, CH₃, COOH (pyrimidine core) ~188.59 High (smaller heterocycle) Agrochemicals, ligands

Biological Activity

6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid is a bipyridine derivative characterized by its chloro and methyl substituents along with a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets that may influence cellular processes.

  • Molecular Formula : C12H10ClN2O2
  • Molecular Weight : Approximately 248.67 g/mol
  • Functional Groups : Chloro group, methyl group, carboxylic acid

The presence of these functional groups enhances the compound's chemical reactivity and solubility, which are critical for its biological activity.

Research indicates that 6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid exhibits significant biological activities through its interaction with proteins and enzymes. The unique combination of functional groups allows for enhanced binding affinity to specific biological targets, potentially influencing various signaling pathways.

Case Studies and Research Findings

  • Binding Affinity Studies
    • Studies have shown that the trifluoromethyl group in similar bipyridine derivatives significantly enhances binding affinity to proteins involved in signaling pathways. This suggests that 6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid may also exhibit similar properties, making it a candidate for further exploration in drug development .
  • Therapeutic Potential
    • The compound has been investigated for its potential applications in treating conditions related to metabolic disorders. Its ability to activate adenosine monophosphate-activated protein kinase (AMPK) has been noted as a promising mechanism for regulating energy metabolism within cells .
  • Synthesis and Characterization
    • The synthesis of 6-Chloro-6'-methyl-[2,3'-bipyridine]-5-carboxylic acid typically involves multiple steps using various organic synthesis techniques. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Data Table: Biological Activity Overview

Biological ActivityObservationsReferences
Binding AffinityEnhanced binding to protein targets
AMPK ActivationPotential role in energy metabolism
Synthesis EfficiencyHigh yields reported in synthesis methods
SolubilityImproved solubility due to carboxylic acid group

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